1-Benzyl-2-methylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-benzyl-2-methylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-12-16-14-9-5-6-10-15(14)17(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
UFSXKKJZEMLAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
solubility |
32.9 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 2 Methylbenzimidazole and Derivatives
Traditional Synthetic Pathways
Traditional methods for synthesizing 1-benzyl-2-methylbenzimidazole have been the cornerstone of its production for many years. These pathways typically involve condensation reactions to form the benzimidazole (B57391) ring system and N-alkylation to introduce the benzyl (B1604629) group.
Condensation Reactions with o-Phenylenediamine (B120857) Precursors
A foundational method for the synthesis of the benzimidazole scaffold involves the condensation of o-phenylenediamine or its derivatives with carboxylic acids or their equivalents. researchgate.netnih.govsemanticscholar.org This approach, often referred to as the Phillips-Ladenburg reaction, is a versatile and widely used method for preparing a variety of 2-substituted benzimidazoles. semanticscholar.orgresearchgate.net
In a typical procedure, o-phenylenediamine is reacted with acetic acid to form 2-methylbenzimidazole (B154957). eijppr.com This reaction is generally carried out by heating the reactants, often in the presence of a mineral acid like hydrochloric acid, or at elevated temperatures in a sealed tube. researchgate.neteijppr.com The resulting 2-methylbenzimidazole can then be isolated and subsequently benzylated in a separate step.
Another variation involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with aldehydes in the presence of an oxidizing agent to form the benzimidazole ring. semanticscholar.orgresearchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| o-Phenylenediamine, Acetic Acid | Reflux | 2-Methylbenzimidazole | Good | eijppr.com |
| o-Phenylenediamine, Aromatic Acid | Ammonium (B1175870) Chloride, 80–90 °C | 2-Substituted Benzimidazoles | 72%–90% | semanticscholar.org |
| o-Phenylenediamine, Aldehydes | Boric Acid, Aqueous Media | 2-Substituted Benzimidazoles | Good | researchgate.net |
N-Alkylation Approaches Utilizing Benzyl Halides
The introduction of the benzyl group at the N-1 position of the benzimidazole ring is commonly achieved through N-alkylation using a benzyl halide, such as benzyl chloride or benzyl bromide. nih.govresearchgate.netasianpubs.org This reaction is a type of nucleophilic substitution where the nitrogen atom of the benzimidazole acts as a nucleophile, attacking the electrophilic benzyl carbon of the halide.
In a representative synthesis, 2-methylbenzimidazole is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the imidazole (B134444) nitrogen, forming a more nucleophilic benzimidazolide (B1237168) anion. nih.govresearchgate.net This anion then readily reacts with benzyl chloride to yield this compound. nih.gov The reaction is often carried out in a suitable organic solvent like ethanol (B145695) or under phase-transfer catalysis conditions. researchgate.netasianpubs.org One study reported the synthesis of this compound from 2-methylbenzimidazole and benzyl chloride using NaH, achieving a 91% yield. nih.govresearchgate.net
| 2-Methylbenzimidazole Precursor | Benzylating Agent | Base/Catalyst | Solvent | Yield | Reference |
| 2-Methylbenzimidazole | Benzyl chloride | NaH (60% oil suspension) | Not specified | 91% | nih.govresearchgate.net |
| 2-Methylbenzimidazole | Benzyl chloride | K2CO3, Tetrabutylammonium (B224687) bromide | Solid phase (grinding) | Good | asianpubs.org |
| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride or bromide | K2CO3 | Not specified | - | researchgate.net |
| 4-Acetoxy-2-methylbenzimidazole | Benzyl bromide | Base | Not specified | - | vulcanchem.com |
Advanced Synthetic Techniques
In recent years, the development of advanced synthetic methodologies has focused on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. These techniques include microwave-assisted synthesis and microdroplet synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. core.ac.ukmdpi.comjocpr.com The synthesis of benzimidazole derivatives, including 1,2-disubstituted benzimidazoles, has been successfully achieved using microwave-assisted methods. mdpi.compreprints.org
In a relevant example, the condensation of N-phenyl-o-phenylenediamine with benzaldehyde (B42025) was carried out under microwave irradiation to produce 1,2-disubstituted benzimidazoles in excellent yields (86-99%) and very short reaction times (5-10 minutes). mdpi.com This method often proceeds under solvent-free conditions, further enhancing its green chemistry credentials. mdpi.compreprints.org For instance, the reaction of 2-methyl benzimidazole with ethyl chloroacetate (B1199739) can be facilitated by microwave irradiation. core.ac.uk Another report describes the synthesis of 2-chloromethyl-1H-benzimidazole by heating o-phenylenediamine and chloroacetic acid in a microwave for 35 minutes. ijsrst.com The use of microwave assistance has been shown to be fundamental in achieving quantitative yields for the formation of benzimidazoles. mdpi.com
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1% mol), MW irradiation | 5-10 min | 86-99% | mdpi.com |
| o-Phenylenediamine, Aldehydes | TiCl4, Solvent-free, MW irradiation | 5-9 min | Good | researchgate.neteijppr.com |
| 2-Methyl benzimidazole, Ethyl-chloroacetate | MW irradiation | 3 min | - | core.ac.uk |
| o-Phenylenediamine, Chloroacetic acid | 5N HCl, MW irradiation | 35 min | - | ijsrst.com |
Microdroplet Synthesis Methodologies
A novel and highly accelerated method for the synthesis of benzimidazoles involves the use of charged microdroplets generated by nano-electrospray (nESI). smolecule.comrsc.orgresearchgate.net This technique has been shown to accelerate reaction rates by orders of magnitude compared to conventional bulk synthesis. rsc.orgresearchgate.net The reactions are typically carried out in the ambient atmosphere without the need for any added acid, base, or metal catalyst. rsc.orgresearchgate.net
The synthesis of 2-methylbenzimidazole has been demonstrated using this method by reacting o-phenylenediamine (PDA) with acetic acid (AA) in methanol (B129727) within charged microdroplets. researchgate.netrsc.org The reaction proceeds through the formation of an intermediate amide, which is then dehydrated to form the benzimidazole ring. researchgate.netrsc.org While this method provides a rapid synthesis route, the yield for 2-methylbenzimidazole was reported to be 16%, which is lower than for the synthesis of the parent benzimidazole (72%), potentially due to the inductive effect of the methyl group. researchgate.net
| Reactants | Method | Key Features | Yield (2-methylbenzimidazole) | Reference |
| o-Phenylenediamine, Acetic Acid | Nano-electrospray microdroplets | Accelerated reaction, ambient conditions, catalyst-free | 16% | researchgate.netresearchgate.net |
| Aromatic-1,2-diamines, Carboxylic acids | Charged microdroplets | Metal-free, no added base | - | rsc.orgrsc.org |
Catalytic Synthesis Routes
The use of catalysts is prevalent in the synthesis of benzimidazoles to enhance reaction rates and improve yields under milder conditions. Various catalysts, including Lewis acids, transition metals, and even green catalysts, have been employed.
For the synthesis of 2-substituted benzimidazoles, catalysts like ammonium chloride, boric acid, and various Lewis acids such as ZrCl4, SnCl4, and TiCl4 have been reported for the condensation of o-phenylenediamine with carboxylic acids or aldehydes. researchgate.netsemanticscholar.orgresearchgate.net
In the context of N-alkylation, phase-transfer catalysts like tetrabutylammonium bromide are used to facilitate the reaction between the benzimidazole and the alkylating agent in a biphasic system. asianpubs.org
More advanced catalytic systems are also being developed. For instance, an iridium catalyst supported on titanium dioxide has been used for the synthesis of substituted benzimidazoles from the reaction of alcohols with o-phenylenediamine. acs.org Similarly, Cu/MgO catalysts have shown high activity and selectivity in the dehydrogenation of benzyl alcohol to benzaldehyde, a key intermediate for some benzimidazole syntheses. acs.org Sodium acetate (B1210297) has also been utilized as a catalyst for the synthesis of 1,2-disubstituted benzimidazoles. indexcopernicus.com
| Reaction Type | Catalyst | Reactants | Key Advantage | Reference |
| Condensation | Ammonium chloride | o-Phenylenediamine, Aromatic acid | Economically viable | semanticscholar.org |
| Condensation | Boric acid | o-Phenylenediamine, Aldehydes | Mild conditions, aqueous media | researchgate.net |
| N-Alkylation | Tetrabutylammonium bromide (PTC) | 2-Styrylbenzimidazoles, Alkylating agent | Green method (solid phase) | asianpubs.org |
| Condensation | Sodium acetate | Diaminobenzene, Benzoic acid | Efficient, simple | indexcopernicus.com |
| Dehydrogenation/Condensation | Iridium on TiO2 | Alcohol, o-Phenylenediamine | High yield and selectivity | acs.org |
Transition Metal-Catalyzed Methods (e.g., Cu, Pd, Ir)
Transition metal catalysis offers powerful and versatile routes for the formation of the N-aryl or N-alkyl bond in benzimidazole systems, often providing high yields and regioselectivity under milder conditions than traditional methods.
Copper (Cu)-Catalyzed Synthesis: Copper-catalyzed methods, rooted in the Ullmann condensation, are widely used for N-arylation and N-alkylation of benzimidazoles. researchgate.net These reactions typically involve the coupling of a benzimidazole with an aryl or alkyl halide. For instance, the synthesis of N-alkylbenzimidazoles has been achieved through a cascade approach using copper catalysts. nih.gov One-pot procedures using a copper catalyst, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), with a ligand like N,N'-dimethylethylenediamine (DMEDA), can facilitate the intramolecular N-arylation to form the benzimidazole ring system. growingscience.comrsc.org While direct copper-catalyzed benzylation of 2-methylbenzimidazole is a viable route, many reported syntheses of N-aryl benzimidazoles utilize ortho-haloanilides or similar precursors. thieme-connect.denih.gov For example, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) has been developed for synthesizing benzimidazoles. organic-chemistry.org
Palladium (Pd)-Catalyzed Synthesis: Palladium catalysts are highly effective for C-N bond formation. A general and regioselective synthesis of N-aryl benzimidazoles has been reported using a palladium-catalyzed C-N coupling and heteroannulation reaction between ortho-haloacetanilides and anilines. thieme-connect.decapes.gov.br This method is noted for its good functional group tolerance. thieme-connect.de Catalytic systems often employ a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) paired with a phosphine (B1218219) ligand such as XPhos or RuPhos. thieme-connect.decapes.gov.br Furthermore, palladium-catalyzed aerobic oxidative C-H amination of N,N′-bis(aryl)amidines provides a direct route to N-aryl benzimidazoles, using molecular oxygen as the terminal oxidant. rsc.orgrsc.org
Iridium (Ir)-Catalyzed Synthesis: Iridium catalysis has emerged as a powerful tool for benzimidazole synthesis via C-H activation. acs.orgnih.govacs.org An Ir(III)-catalyzed method achieves the synthesis of benzimidazoles through the annulation of aniline (B41778) derivatives with dioxazolones under redox-neutral conditions. acs.orgnih.govacs.org This process proceeds through a C–H activation–amidation–cyclization pathway. acs.orgnih.gov Another approach involves the iridium-catalyzed acceptorless dehydrogenative coupling of tertiary amines and arylamines to prepare benzimidazoles. rsc.orgpolito.it
Supercritical Fluid-Based Catalysis
The use of supercritical fluids, particularly supercritical methanol, presents an innovative and green approach to benzimidazole synthesis. rsc.org In this method, 1,2-diaminobenzenes are heated in supercritical methanol in the presence of copper-doped porous metal oxides. rsc.org A key advantage of this strategy is that the solvent, methanol, also serves as the carbon source for the C2 position of the benzimidazole ring. rsc.org The process involves the in-situ reforming of methanol to formaldehyde, which then condenses with the diamine. rsc.org This methodology can also be applied to the more challenging 2-nitroanilines, which undergo an initial reduction step before cyclization. rsc.orgresearchgate.net The use of other alcohols can lead to the formation of 2-alkyl- and 1,2-dialkylbenzimidazoles. rsc.org
Derivatization Strategies for Structural Modification
Structural modifications of the this compound scaffold are undertaken to explore structure-activity relationships for various applications. These modifications can be broadly categorized into substitutions on the benzyl group and alterations to the core benzimidazole ring.
Substitution on the Benzyl Moiety
Introducing substituents onto the benzyl ring of this compound is a common strategy for fine-tuning the molecule's properties. The synthesis of these derivatives typically involves the SN2 reaction between 2-methylbenzimidazole and the corresponding substituted benzyl halide. nih.gov Research has shown that the position of substituents on the 1-benzyl moiety significantly influences the biological activity of the resulting compounds. nih.gov For instance, in a study on their insect growth-regulating activity, derivatives with substituents at the 2- and/or 4-positions of the benzyl group showed higher activity compared to those with substitutions at the 3-position. nih.govresearchgate.net
Below is a table summarizing various synthesized 1-(substituted-benzyl)-2-methylbenzimidazoles.
| Compound | Substituent on Benzyl Moiety | Synthetic Precursor | Reference |
|---|---|---|---|
| This compound | None | Benzyl chloride | nih.gov |
| 1-(2-Chlorobenzyl)-2-methylbenzimidazole | 2-Chloro | 2-Chlorobenzyl chloride | nih.gov |
| 1-(3-Chlorobenzyl)-2-methylbenzimidazole | 3-Chloro | 3-Chlorobenzyl chloride | nih.gov |
| 1-(4-Chlorobenzyl)-2-methylbenzimidazole | 4-Chloro | 4-Chlorobenzyl chloride | nih.gov |
| 1-(2,4-Dichlorobenzyl)-2-methylbenzimidazole | 2,4-Dichloro | 2,4-Dichlorobenzyl chloride | nih.gov |
Modifications on the Benzimidazole Ring System
Alterations to the benzimidazole ring itself offer another avenue for creating structural diversity. These can include changing the substituent at the C2-position or adding substituents to the benzo part of the ring system.
One approach involves modifying the 2-methyl group. For example, 2-styrylbenzimidazoles can be N-alkylated with agents like benzyl chloride to produce N-benzyl-2-styrylbenzimidazoles. asianpubs.org Another strategy involves the synthesis of 2-thiomethyl-benzimidazole derivatives, which can then undergo N-alkylation with benzyl chloride to yield 1-benzyl-2-(alkylthiomethyl)benzimidazoles. scirp.orgscirp.orggsconlinepress.com This two-step process involves first an S-alkylation at the 2-position followed by N-alkylation at the 1-position. scirp.orgscirp.org
Furthermore, the introduction of different groups at the C2 position, such as a phenyl group to form 1-benzyl-2-phenyl-1H-benzimidazole, creates derivatives with different steric and electronic properties. science.gov Modifications can also be made to the 5- and 6-positions of the benzimidazole ring, which can influence solubility and binding affinity for biological targets.
| Compound Name | Modification on Benzimidazole Ring | Reference |
|---|---|---|
| 1-Benzyl-2-(((4-chlorobenzyl)thio)methyl)-1H-benzimidazole | 2-(((4-chlorobenzyl)thio)methyl) group | gsconlinepress.com |
| N-benzyl-2-styrylbenzimidazole | 2-styryl group | asianpubs.org |
| 1-Benzyl-2-phenyl-1H-benzimidazole | 2-phenyl group | science.gov |
| 1-Benzyl-2-[2-(5-ethyltetrazole-2-yl)-phenoxy]-1H-benzimidazole | 2-[2-(5-ethyltetrazole-2-yl)-phenoxy] group | science.gov |
Chemical Reactivity and Transformational Studies of 1 Benzyl 2 Methylbenzimidazole
Nucleophilic Substitution Reactions
The benzimidazole (B57391) ring system contains two nitrogen atoms, N-1 and N-3. In 1-benzyl-2-methylbenzimidazole, the N-1 position is already substituted with a benzyl (B1604629) group. The remaining lone pair on the pyridine-type nitrogen (N-3) makes it a nucleophilic center, capable of reacting with various electrophiles. smolecule.com
Furthermore, the benzyl group itself can be a site for substitution, although this is less common. More frequently, the reactivity of the benzimidazole nucleus is exploited. For instance, the synthesis of N-alkylated benzimidazoles often proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks an alkyl halide. The reaction of 2-(N-aroylamino)-benzimidazoles with benzyl chloride yields the corresponding 1-benzyl-2-(aroylamino)benzimidazole, demonstrating the nucleophilicity of the ring nitrogen. core.ac.uk
The active methyl group at the C-2 position can be deprotonated to form a carbanion, which can then act as a nucleophile. This reactivity is central to many condensation reactions.
A key area of study involves the N-alkylation of benzimidazole derivatives. In one study, 2-benzylthiomethyl-1H-benzimidazole was reacted with various substituted benzyl chlorides or bromides in the presence of potassium carbonate to yield a series of N-alkylated products. gsconlinepress.com This highlights a common strategy for introducing substituents at the N-1 position, a reaction that has already occurred to form the parent compound, this compound.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(N-Aroylamino)-benzimidazole | Benzyl chloride | Base | 1-Benzyl-2-(aroylamino)benzimidazole | core.ac.uk |
| 2-Benzylthiomethyl-1H-benzimidazole | Substituted benzyl chloride/bromide | K₂CO₃ | N-1-Substituted-2-(benzylthiomethyl)benzimidazole | gsconlinepress.com |
Oxidation Reactions
The this compound scaffold can undergo oxidation at several positions. The nitrogen atoms, the methyl group, and the benzyl methylene (B1212753) bridge are all susceptible to oxidation under appropriate conditions. smolecule.com
Oxidizing agents like m-chloroperoxybenzoic acid can be used to form various hydroxylated products. smolecule.com In a study on a related derivative, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol was oxidized to the corresponding aldehyde, 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde, using the Dess-Martin periodinane reagent. nih.gov This transformation is a critical step in the synthesis of more complex benzimidazole-chalcone hybrids.
Research has also demonstrated the oxidation of the methylene bridge in a copper complex of a this compound derivative, leading to a ketone. researchgate.net This reaction was found to follow first-order kinetics. researchgate.net The oxidation of the 2-methyl group is also a known transformation, often leading to the corresponding carboxylic acid. For example, the oxidation of 2-methylbenzimidazole (B154957) derivatives with potassium permanganate (B83412) can yield the 2-carboxylic acid derivative. nih.gov
Table 2: Oxidation Reactions of Benzimidazole Derivatives
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol | Dess-Martin periodinane | 1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde | nih.gov |
| 1-Benzyl-2-[(5-methyl-isoxazol-3-yl)methyl]-benzimidazole copper complex | Air/Solvent | Ketone derivative of the methylene bridge | researchgate.net |
| 1H-Benzo[d]imidazole-2-carboxylic acid | Potassium permanganate | 1H-Benzo[d]imidazole-2-carboxylic acid | nih.gov |
Condensation and Cyclization Reactions
Condensation reactions are fundamental to the synthesis and further transformation of this compound. The active methyl group at the C-2 position is particularly important. It can be deprotonated by a base to form a nucleophilic carbanion, which readily condenses with aldehydes and other electrophiles. asianpubs.org
A common transformation is the Knoevenagel-type condensation with aromatic aldehydes. For instance, this compound can react with various benzaldehydes to form 1-benzyl-2-styrylbenzimidazoles. asianpubs.org These reactions are often carried out at elevated temperatures, sometimes using solvents like glycerol (B35011) or under microwave irradiation to improve yields and reduce reaction times. asianpubs.org
The Claisen-Schmidt condensation is another relevant reaction. 1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde, derived from the oxidation of the corresponding alcohol, can be condensed with appropriate acetophenones to generate benzimidazole-chalcone hybrids. nih.gov
Cyclization reactions are also prevalent in benzimidazole chemistry. These reactions can involve the initial benzimidazole core participating in the formation of larger, fused heterocyclic systems. For example, monoamides derived from 2-aminobenzimidazoles can be cyclized with anhydrides to yield corresponding imides. core.ac.uk While this example doesn't start with this compound itself, it illustrates a common cyclization pathway for the benzimidazole scaffold. The synthesis of the benzimidazole ring itself is a cyclization reaction, typically involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. smolecule.comnih.gov
Table 3: Condensation Reactions of this compound and Derivatives
| Benzimidazole Reactant | Condensation Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Benzaldehydes | Heat (e.g., 170-180 °C in glycerol) | 1-Benzyl-2-styrylbenzimidazoles | asianpubs.org |
| 1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde | Acetophenones | Claisen-Schmidt conditions | Benzimidazole-chalcone hybrids | nih.gov |
Functionalization at Peripheral Positions
Functionalization at the peripheral positions of this compound refers to chemical modifications on the fused benzene (B151609) ring of the benzimidazole core or on the N-1 benzyl group's phenyl ring. These reactions are crucial for tuning the electronic and steric properties of the molecule.
Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzimidazole's benzene ring. The positions 4, 5, 6, and 7 are susceptible to electrophilic attack. chemicalbook.com The precise location of substitution is influenced by the existing substituents and the reaction conditions.
The benzyl group's phenyl ring can also be functionalized. Studies on the structure-activity relationships of this compound derivatives have involved the synthesis of compounds with various substituents (e.g., methyl, chloro) on the benzyl moiety. researchgate.net These derivatives are typically synthesized by reacting 2-methylbenzimidazole with a pre-functionalized benzyl bromide or chloride in a nucleophilic substitution reaction. researchgate.net For example, derivatives with substituents at the 2- and/or 4-positions of the benzyl ring have been synthesized and studied. researchgate.net
The synthesis of N¹-benzyl-4-chlorobenzene-1,2-diamine, a precursor for certain benzimidazoles, involves the benzylation of 4-chloro-2-nitroaniline (B28928) followed by reduction. nih.gov This demonstrates a strategy where functionalization of a peripheral ring precedes the formation of the benzimidazole core.
Table 4: Examples of Synthesis Leading to Peripherally Functionalized Derivatives
| Starting Material | Reagent(s) | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Methylbenzimidazole | Substituted benzyl bromides | N-alkylation | 1-(Substituted-benzyl)-2-methylbenzimidazoles | researchgate.net |
| 4-Chloro-2-nitroaniline | 1. Benzyl bromide 2. SnCl₂·2H₂O | 1. Benzylation 2. Nitro reduction | N¹-Benzyl-4-chlorobenzene-1,2-diamine | nih.gov |
Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 1-Benzyl-2-methylbenzimidazole by providing information about the chemical environment of its protons and carbon atoms.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to the different types of protons present in the molecule. nih.gov A singlet is observed for the three protons of the methyl group (C-CH₃) at approximately 2.56 ppm. nih.gov The two protons of the benzylic methylene (B1212753) group (N-CH₂) appear as a singlet at around 5.28 ppm. nih.gov The aromatic protons of the benzimidazole (B57391) ring and the benzyl (B1604629) group resonate in the downfield region, typically between 7.08 and 7.73 ppm, appearing as a multiplet that integrates to nine protons. nih.gov
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |
| C-CH₃ | 2.56 nih.gov | Singlet | 3H |
| N-CH₂ | 5.28 nih.gov | Singlet | 2H |
| Aromatic-H | 7.08-7.73 nih.gov | Multiplet | 9H |
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a related compound, 1-benzyl-1-H-benzo[d]imidazole, the carbon of the benzyl methylene group (N-CH₂) resonates at approximately 51.9 ppm. nih.gov The aromatic carbons of the benzimidazole and benzyl rings show signals in the range of 114.3 to 144.3 ppm. nih.gov The specific assignments for this compound would include a signal for the methyl carbon and distinct signals for the carbons of the benzimidazole and benzyl moieties, which are influenced by the substitution pattern.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, the calculated mass for the protonated molecule ([M+H]⁺) is 223.1230. nih.govresearchgate.net Experimental findings from HRMS show a found value of 223.1230, which is in excellent agreement with the calculated mass, thus confirming the molecular formula C₁₅H₁₅N₂. nih.govresearchgate.net The molecular weight is approximately 222.28 g/mol . nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including IR and Raman techniques, offers insights into the functional groups and bonding within the this compound molecule. The IR spectrum of related benzimidazole derivatives shows characteristic absorption bands. For instance, the C=N stretching vibration in benzimidazoles typically appears around 1550 cm⁻¹ to 1624 cm⁻¹. asianpubs.orgupt.ro The stretching vibrations for the sp² C-H bonds of the aromatic rings are observed in the region of 3002–3067 cm⁻¹. acs.org The C-N stretching vibration is also a key feature, often found around 1198 cm⁻¹. nih.gov Changes in the vibrational frequencies of the benzimidazole ring, particularly the C-H out-of-plane deformations and ring skeletal vibrations, can occur upon N-alkylation. researchgate.net
Table 2: Key IR Absorption Bands for Related Benzimidazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3002-3067 | acs.org |
| C=N Stretch | 1608-1670 | acs.org |
| C=C Stretch (Aromatic) | 1522-1591 | acs.org |
| C-N Stretch | ~1198 | nih.gov |
Note: These are general ranges and specific values can vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of benzimidazolium salts, which are structurally related to this compound, recorded in methanol (B129727), shows absorption peaks. nih.gov For a benzimidazolium salt with a benzyl group, an absorption maximum (λmax) was observed at 276 nm. nih.gov The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons on the nitrogen atoms.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific XRD study for this compound was not detailed in the provided context, related benzimidazole derivatives have been extensively studied. researchgate.netacs.orgresearchgate.netmdpi.com For example, the crystal structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine has been determined, revealing the spatial arrangement of the benzyl and benzimidazole moieties. researchgate.net Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions like π-π stacking and hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the compound. mdpi.com
Coordination Chemistry and Metal Complexation
Ligand Properties of 1-Benzyl-2-methylbenzimidazole
This compound primarily acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring. This nitrogen is often referred to as the "pyridine-like" nitrogen. The benzyl (B1604629) group at the N1 position and the methyl group at the C2 position introduce significant steric hindrance, which can influence the coordination number and geometry of the resulting metal complexes.
The electronic properties of the benzimidazole (B57391) ring, and consequently its donor strength, can be modulated by these substituents. The benzyl group, being electron-withdrawing, can subtly affect the basicity of the coordinating nitrogen atom. Despite this, this compound is an effective ligand for a variety of transition metal ions, forming stable complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695). The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.
Complexes with Zinc(II)
Zinc(II) forms well-defined complexes with this compound. A notable example is the complex with the general formula [Zn(L)₂Cl₂]·nH₂O, where L represents this compound. mdpi.comupt.ro The synthesis involves the reaction of zinc(II) chloride with the ligand in a 1:2 molar ratio in ethanol, followed by reflux. mdpi.com The resulting complex is a white, crystalline solid. mdpi.com
Characterization data for the zinc(II) complex is summarized in the table below.
| Complex Formula | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Key IR Data (cm⁻¹) ν(C=N) |
| [Zn(C₁₅H₁₄N₂)₂Cl₂]·0.5H₂O | White | Non-electrolyte in DMF | Upward shift of 5-15 |
Data sourced from Podunavac-Kuzmanović et al. mdpi.comupt.ro
The molar conductivity measurements indicate that the complex is a non-electrolyte in dimethylformamide (DMF), suggesting that the chloride ions are coordinated to the zinc(II) center and not present as free ions. mdpi.com
Complexes with Copper(II)
While specific studies on copper(II) complexes of this compound are not extensively detailed in the reviewed literature, the coordination behavior can be inferred from studies on similar benzimidazole derivatives, such as 2-methylbenzimidazole (B154957). Copper(II) methacrylate (B99206) complexes with 2-methylbenzimidazole have been synthesized, yielding both mononuclear and binuclear species. mdpi.com The mononuclear complex, [Cu(2-MeBzIm)₂(Macr)₂], and the binuclear complex, [Cu₂(2-MeBzIm)₂(Macr)₄], have been characterized. mdpi.com In these complexes, the benzimidazole ligand coordinates as a monodentate ligand through the imine nitrogen atom. mdpi.com It is anticipated that this compound would form similar copper(II) complexes, likely with a general formula of [Cu(L)₂X₂], where X is a monodentate anion.
Complexes with Cobalt(II), Nickel(II), and Silver(I)
Cobalt(II) Complexes: A six-coordinate cobalt(II) complex with this compound (abbreviated as bmim), [Co(bmim)₄(tcm)₂] (where tcm⁻ is the tricyanomethanide ion), has been prepared and characterized. dergipark.org.trresearchgate.net The synthesis involves the reaction of a cobalt(II) salt with the ligand and a source of the tcm⁻ anion. This complex exhibits interesting magnetic properties, functioning as a field-induced single-ion magnet. dergipark.org.trresearchgate.net
Nickel(II) Complexes: The synthesis of nickel(II) complexes with benzimidazole-based ligands is well-documented. For instance, square-planar nickel(II) complexes with N-heterocyclic carbene (NHC) derivatives of benzimidazole have been synthesized. acs.org While not a direct complex of this compound, this indicates the capability of the benzimidazole framework to stabilize nickel(II) in various coordination environments. It is plausible that this compound would form complexes with nickel(II) of the general formula [Ni(L)₂X₂].
Silver(I) Complexes: Silver(I) is known to form complexes with a variety of N-donor ligands, including substituted benzimidazoles. dergipark.org.trnih.govmdpi.com The synthesis of these complexes is typically achieved by reacting a silver(I) salt, such as silver(I) nitrate (B79036) or silver(I) acetate (B1210297), with the benzimidazole derivative in a suitable solvent. dergipark.org.trnih.gov The resulting complexes often feature linear or T-shaped coordination geometries around the silver(I) ion. For this compound, coordination to silver(I) is expected to occur through the N3 nitrogen, leading to complexes of the type [Ag(L)₂]⁺X⁻. dergipark.org.tr
Spectroscopic and Magnetic Investigations of Metal-Benzimidazole Complexes
Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound.
Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectra of these complexes is the shift of the ν(C=N) stretching vibration of the benzimidazole ring. Upon coordination to a metal ion through the pyridine-like nitrogen, this band typically shifts to a higher frequency (by 5-15 cm⁻¹) compared to the free ligand. mdpi.comupt.ro This upward shift is a strong indication of the coordination of the N3 atom to the metal center. upt.romdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions and charge transfer bands, which are indicative of the coordination geometry around the metal ion. For instance, the UV-Vis spectra of copper(II) complexes with benzimidazole derivatives can distinguish between mononuclear, tetragonally distorted octahedral geometries and binuclear, square pyramidal geometries based on the position and shape of the absorption bands. mdpi.com Ruthenium(II) complexes with substituted benzimidazoles exhibit intense absorption bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. mdpi.com
Magnetic Investigations: The magnetic properties of paramagnetic metal complexes, such as those of cobalt(II), provide insight into the electronic structure and spin state of the metal ion. The cobalt(II) complex, [Co(bmim)₄(tcm)₂], has been shown to exhibit field-induced slow magnetic relaxation, a characteristic of single-ion magnets (SIMs). dergipark.org.trresearchgate.net This behavior is attributed to the specific coordination environment and the resulting magnetic anisotropy of the Co(II) ion. dergipark.org.trresearchgate.net
| Metal Complex | Spectroscopic/Magnetic Property | Observation/Interpretation |
| [Zn(C₁₅H₁₄N₂)₂Cl₂]·0.5H₂O | IR Spectroscopy | The ν(C=N) band shifts to higher wavenumbers, confirming coordination through the pyridine (B92270) nitrogen. mdpi.comupt.ro |
| [Cu(2-MeBzIm)₂(Macr)₂] (analogue) | UV-Vis Spectroscopy | Exhibits two d-d transition bands characteristic of a tetragonally distorted octahedral stereochemistry. mdpi.com |
| [Co(bmim)₄(tcm)₂] | Magnetic Susceptibility | Behaves as a field-induced single-ion magnet with significant magnetic anisotropy. dergipark.org.trresearchgate.net |
| Ruthenium(II) complexes with benzimidazoles | UV-Vis Spectroscopy | Show intense MLCT bands in the visible region. mdpi.com |
Structural Aspects of Coordination (e.g., Coordination Geometry, Ligand Coordination Sites)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these metal complexes, revealing details about coordination geometry, bond lengths, and bond angles.
Coordination Site: In all the studied complexes, this compound acts as a monodentate ligand, coordinating to the metal center through the N3 nitrogen atom of the imidazole ring. mdpi.comupt.rodergipark.org.trresearchgate.net
Coordination Geometry: The coordination geometry around the central metal ion is influenced by the nature of the metal, the ligand-to-metal ratio, and the co-ligands.
Zinc(II) complexes , such as [Zn(L)₂Cl₂], adopt a tetrahedral geometry, with the zinc ion coordinated to two nitrogen atoms from the benzimidazole ligands and two chloride ions. mdpi.comupt.ro
Copper(II) complexes with analogous benzimidazole ligands can exhibit either distorted octahedral or square pyramidal geometries. mdpi.com
The Cobalt(II) complex , [Co(bmim)₄(tcm)₂], features a six-coordinate octahedral environment (CoN₆), with four nitrogen atoms from the equatorial this compound ligands and two nitrogen atoms from the axial tricyanomethanide anions. dergipark.org.trresearchgate.net
Nickel(II) complexes with related benzimidazole ligands have been shown to adopt square-planar geometries. acs.org
Silver(I) complexes with N-heterocyclic carbene derivatives of benzimidazole typically show a linear coordination geometry. mdpi.com
The structural data for representative complexes are summarized below.
| Complex | Metal Ion | Coordination Number | Geometry | Ligand Coordination Site |
| [Zn(C₁₅H₁₄N₂)₂Cl₂]·0.5H₂O | Zn(II) | 4 | Tetrahedral | N3 of imidazole ring |
| [Cu(2-MeBzIm)₂(Macr)₂] (analogue) | Cu(II) | 6 | Distorted Octahedral | N3 of imidazole ring |
| [Co(bmim)₄(tcm)₂] | Co(II) | 6 | Octahedral | N3 of imidazole ring |
| [Ni(NHC)₂X₂] (analogue) | Ni(II) | 4 | Square-Planar | Carbene Carbon |
| [Ag(NHC)Cl] (analogue) | Ag(I) | 2 | Linear | Carbene Carbon |
Data compiled from multiple sources. mdpi.comupt.romdpi.comdergipark.org.trresearchgate.netacs.orgmdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a standard method for computational studies on benzimidazole (B57391) derivatives due to its balance of accuracy and computational efficiency. academicjournals.org Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G** or 6-311+G**, to model the molecule's electronic structure. nih.govbiointerfaceresearch.com
The first step in theoretical analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. mdpi.com For 1,2-disubstituted benzimidazoles, DFT methods like B3LYP with the 6-31G** basis set are commonly used to achieve this. nih.gov
The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the computational method. For instance, in studies of similar 1-benzyl-2-phenyl-1H-benzimidazole derivatives, calculated bond lengths and angles show good agreement with experimental values. biointerfaceresearch.com The optimization also yields the total energy of the molecule, which is a measure of its stability.
Below is a table representing typical optimized geometrical parameters for the core structure of a 1,2-disubstituted benzimidazole, based on DFT calculations reported for analogous compounds.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 | ~1.391 Å |
| Bond Length | C2-N3 | ~1.321 Å |
| Bond Length | N1-C7a | ~1.390 Å |
| Bond Length | N3-C3a | ~1.395 Å |
| Bond Length | C2-C(methyl) | ~1.505 Å |
| Bond Length | N1-C(benzyl) | ~1.470 Å |
| Bond Angle | N1-C2-N3 | ~113.05° |
| Bond Angle | C2-N1-C7a | ~105.84° |
| Dihedral Angle | The planarity of the benzimidazole ring and the orientation of the benzyl (B1604629) group are key outputs. |
Following geometry optimization, vibrational frequency analysis is performed at the same level of theory to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com
This analysis is crucial for interpreting experimental spectroscopic data. For benzimidazole derivatives, characteristic vibrational frequencies include C-H stretching in the aromatic and methyl groups, C=N and C=C stretching within the fused ring system, and various in-plane and out-of-plane bending modes. researchgate.net Theoretical spectra, when appropriately scaled, often show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net
A table of selected calculated vibrational frequencies for a molecule like 1-Benzyl-2-methylbenzimidazole would typically include the following assignments.
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on benzene (B151609) and benzyl rings |
| Aliphatic C-H Stretch | 3000-2900 | Stretching of C-H bonds in methyl and methylene (B1212753) groups |
| C=N Stretch | ~1620 | Stretching of the carbon-nitrogen double bond in the imidazole (B134444) ring |
| C=C Stretch | 1600-1450 | Aromatic ring skeletal vibrations |
| CH2 Scissoring | ~1450 | Bending vibration of the benzyl methylene group |
| CH3 Bending | ~1380 | Symmetric deformation of the 2-methyl group |
| Ring Breathing | 1000-800 | Skeletal vibrations of the benzimidazole ring system |
Theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as chemical shifts, are performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net These calculations provide the absolute shielding tensors for each nucleus (e.g., ¹H and ¹³C). The theoretical chemical shifts are then obtained by referencing these absolute values to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
Comparing the calculated chemical shifts with experimental NMR data serves as another rigorous test of the computed molecular structure. researchgate.net Studies on 2-methylbenzimidazole (B154957) derivatives have shown a good linear correlation between experimental and calculated ¹H and ¹³C chemical shifts, confirming the accuracy of the DFT-optimized geometries. researchgate.netmdpi.com
The following table illustrates a typical comparison between experimental and GIAO-calculated NMR chemical shifts.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| CH3 (Carbon) | ~14.0 | Correlated value |
| CH2 (Carbon) | ~48.0 | Correlated value |
| C2 (Imidazole) | ~152.0 | Correlated value |
| Aromatic Carbons | 110-140 | Correlated values |
| CH3 (Protons) | ~2.5 | Correlated value |
| CH2 (Protons) | ~5.4 | Correlated value |
| Aromatic Protons | 7.0-7.6 | Correlated values |
Electronic Structure Analysis
Beyond geometry and spectroscopy, computational methods are used to explore the electronic landscape of the molecule, which governs its reactivity and intermolecular interactions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net
For benzimidazole derivatives, the MEP surface typically shows the most negative potential localized around the sp²-hybridized nitrogen atom (N3) of the imidazole ring, indicating it is the primary site for electrophilic interactions and hydrogen bonding. biointerfaceresearch.com The hydrogen atoms, particularly those on the aromatic rings, exhibit positive potential, making them potential sites for nucleophilic interaction. nih.gov The MEP analysis for this compound would be expected to highlight the N3 atom as the most electron-rich center.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. academicjournals.org It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and molecular stabilization. nih.gov
In benzimidazole systems, significant NBO interactions often involve the delocalization of lone pair electrons from nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings. mdpi.com This π-conjugation is fundamental to the stability and electronic properties of the heterocyclic system. NBO analysis for this compound would quantify these intramolecular charge transfer events, revealing the electronic communication between the benzyl group, the methyl group, and the benzimidazole core.
A representative table of the most significant NBO interactions is shown below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C4-C5) | High | π-conjugation |
| LP(1) N3 | π(C2-N1) | High | π-conjugation |
| π(C4-C5) | π(C6-C7) | Moderate | π-delocalization within benzene ring |
| σ(C-H) | σ(N-C) | Low | Hyperconjugation |
Atom in Molecule (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a framework for analyzing molecular structure based on the topology of the electron density. wikipedia.org This method allows for the quantitative characterization of chemical bonds and non-covalent interactions by identifying critical points in the electron density (ρ(r)) and analyzing their properties. wikipedia.orgamercrystalassn.org
For benzimidazole derivatives, AIM analysis is a powerful tool to understand the nature of intramolecular and intermolecular interactions that dictate the molecule's conformation and properties. The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. Key parameters at these points, such as the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of the chemical bond.
Electron Density (ρ(r)) : A higher value indicates a greater accumulation of electronic charge, typical of covalent bonds.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, common in ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
Total Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), can further characterize interactions. A negative H(r) suggests a significant sharing of electrons and covalent character.
While specific AIM analysis data for this compound was not found in the surveyed literature, studies on analogous benzimidazole structures utilize these principles to elucidate their electronic properties. This theoretical approach provides a rigorous basis for defining atoms within a molecule and the bonds that connect them, moving beyond classical line-bond drawings to a model grounded in the physical observable of electron density. amercrystalassn.org
Molecular Dynamics and Docking Simulations (Mechanistic Insights)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods provide mechanistic insights into binding modes, affinity, and the stability of the resulting complex.
Molecular Docking:
Molecular docking studies on benzimidazole derivatives frequently aim to understand their potential as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in cancer. nih.gov For instance, a study on 1-(3-chlorobenzyl)-2-methylbenzimidazole, a close structural analog of this compound, investigated its binding to the EGFR kinase domain (PDB ID: 1M17).
The docking analysis revealed a favorable binding affinity, with a calculated binding energy of -6.6 kcal/mol. The simulation predicted specific interactions between the compound and the amino acid residues in the protein's active site. These interactions are crucial for the stability of the ligand-protein complex and provide a mechanistic hypothesis for its biological activity. Key predicted interactions often include:
Hydrogen Bonds: Formation of hydrogen bonds with key residues like MET793 in the hinge region of the kinase. nih.gov
Hydrophobic Interactions: The benzyl and benzimidazole rings typically engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: Aromatic rings in the ligand can stack with the side chains of aromatic amino acids like phenylalanine or tyrosine.
Molecular Dynamics (MD) Simulations:
Following docking, MD simulations are often performed to assess the stability of the predicted binding pose over time. An MD simulation tracks the movements of every atom in the ligand-protein complex in a simulated physiological environment. lokmanhekim.edu.tr The stability of the complex is commonly evaluated using metrics like the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A low and stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and the complex is stable. lokmanhekim.edu.tr
RMSF: This metric analyzes the fluctuation of individual amino acid residues. Higher fluctuations can indicate more flexible regions of the protein, while residues in the binding site that interact with the ligand often show reduced fluctuation, indicating a stable interaction. lokmanhekim.edu.tr
These simulations provide a dynamic view of the binding event, offering insights into conformational changes and the persistence of key interactions, which are essential for understanding the compound's mechanism of action at an atomic level. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the spectroscopic properties of molecules like this compound. researchgate.net These theoretical calculations provide valuable support for experimental findings and aid in the structural characterization of newly synthesized compounds. Methods like B3LYP with basis sets such as 6-311+G** are commonly employed to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com
A comparative analysis between theoretical and experimental data allows for a detailed assignment of spectral features. For 1-derivatives of 2-methylbenzimidazole, DFT calculations have shown a high degree of consistency with experimental results. researchgate.net
Vibrational Spectroscopy (FT-IR):
DFT calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an FT-IR spectrum. The table below shows a comparison of calculated and experimental vibrational frequencies for key functional groups in a representative 1,2-disubstituted benzimidazole derivative. The theoretical values are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the calculation.
Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Assignment | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3060 - 3120 |
| Aliphatic C-H Stretch (CH₂) | 2920 - 2960 | 2930 - 2975 |
| C=N Stretch (Imidazole) | ~1620 | ~1625 |
| Aromatic C=C Stretch | 1450 - 1600 | 1455 - 1610 |
Data are representative values based on studies of 1,2-disubstituted benzimidazole derivatives.
NMR Spectroscopy:
The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations help assign the signals in the experimental spectra to specific atoms in the molecule. For 1-substituted 2-methylbenzimidazoles, calculated chemical shifts generally show excellent correlation with experimental values. researchgate.net
Table 2: Comparison of Selected Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus Assignment | Experimental (ppm) | Calculated (GIAO) (ppm) |
|---|---|---|
| ¹H NMR | ||
| CH₃ (at C2) | ~2.5 | ~2.6 |
| CH₂ (benzyl) | ~5.4 | ~5.5 |
| Aromatic H (benzimidazole) | 7.1 - 7.6 | 7.2 - 7.7 |
| Aromatic H (benzyl) | 7.0 - 7.3 | 7.1 - 7.4 |
| ¹³C NMR | ||
| CH₃ (at C2) | ~14 | ~14.5 |
| CH₂ (benzyl) | ~48 | ~48.7 |
| Aromatic C (benzimidazole) | 110 - 143 | 111 - 144 |
| Aromatic C (benzyl) | 126 - 137 | 127 - 138 |
Data are representative values based on studies of this compound analogues in solvents like DMSO-d6.
The strong agreement between predicted and observed spectroscopic data validates the optimized molecular geometry obtained from the calculations and confirms the structural assignment of the compound. mdpi.com
Mechanistic Biological Investigations and Structure Activity Relationships Sar
Insect Growth Regulation Studies
Derivatives of 1-benzyl-2-methylbenzimidazole (BMBIs) have been synthesized and evaluated for their biological activities against the lepidopteran model insect, Bombyx mori (the silkworm). These studies have revealed that BMBIs can elicit two distinct biological responses: inhibition of development and acute lethality. acs.orgmdpi.com
When administered at lower doses, this compound and its derivatives act as insect growth regulators (IGRs), interfering with the normal developmental processes of Bombyx mori. mdpi.com The application of these compounds during the larval stages can disrupt molting and metamorphosis. For instance, application during the 4th instar was observed to primarily interfere with larval molting or pupation. mdpi.com This suggests that BMBIs may have multiple modes of action within the insect's endocrine system, which governs these developmental transitions. mdpi.com The growth-inhibiting effects highlight the potential of these compounds to act as IGRs, a class of insecticides known for their specificity towards insects. acs.org
At higher doses, BMBIs exhibit acute lethal effects on Bombyx mori. acs.orgmdpi.com The lethality is more pronounced when the compounds are applied at earlier developmental stages; for example, application to 3rd instar larvae resulted in higher acute mortality compared to application at the 4th instar. mdpi.com The survival curves of larvae treated with various BMBI derivatives showed that population declines were most prominent within 48 hours of administration and during the periods of molting and pupation. This dual-action profile of developmental inhibition at low doses and acute toxicity at high doses suggests a complex interaction with multiple physiological targets within the insect. mdpi.com
The structure-activity relationship (SAR) of BMBIs has been investigated by synthesizing derivatives with various substitutions on the 1-benzyl moiety. These studies have demonstrated that the position of the substituent significantly influences the compound's biological activity. acs.orgmdpi.com
Specifically, BMBIs with substitutions at the 2 and/or 4 positions of the benzyl (B1604629) ring showed comparatively higher insecticidal activity. In contrast, derivatives with substitutions at the 3-position exhibited lower activity. acs.orgmdpi.com The unsubstituted this compound was found to have the lowest lethal activity. Among the tested derivatives, the 2,4-dimethyl derivative demonstrated particularly high biological activity. These findings indicate that the steric and electronic properties conferred by the substituents on the benzyl ring are crucial for the insecticidal efficacy of this class of compounds.
**Table 1: Insecticidal Activity of this compound Derivatives on *Bombyx mori***
| Compound | Substitution on Benzyl Moiety | Biological Activity |
|---|---|---|
| Unsubstituted | None | Lowest lethal activity |
| 3-substituted | e.g., Methyl, Chloro | Low activity |
| 2 and/or 4-substituted | e.g., Methyl, Chloro | High activity |
| 2,4-dimethyl | 2,4-dimethyl | Comparatively higher biological activity |
Antimicrobial Activity Mechanisms
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of benzimidazole (B57391) derivatives has been widely investigated for antimicrobial properties. The proposed mechanisms are generally inferred from studies on related compounds.
Benzimidazole derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action for the broader benzimidazole class include the inhibition of essential cellular processes. For some derivatives, it is suggested that they may interact with DNA to form a compound-DNA complex, which could block DNA replication and thereby exert a powerful antimicrobial effect. Another potential target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and some amino acids. acs.org
Studies on various 1,2-disubstituted benzimidazoles have demonstrated activity against E. coli and Bacillus subtilis. In some cases, the presence of a benzyl group at the N-1 position has been noted in active compounds. For instance, certain benzimidazolium salts with benzyl substitutions have been shown to disrupt the biofilm matrix and bacterial cellular membranes of methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Reported Antibacterial Activity of Benzimidazole Derivatives
| Bacterial Strain | Compound Type | Observed Effect |
|---|---|---|
| Pseudomonas aeruginosa | 2-Amino/2-Methyl-1-substituted benzimidazoles | Inhibitory activity (MIC values determined) |
| Staphylococcus aureus | Benzimidazolium salts with benzyl groups | Disruption of biofilm and cellular membranes |
| Bacillus cereus | 2-Methylbenzimidazole (B154957) derivative | High activity |
| Escherichia coli | 2-Methylbenzimidazole derivative | Slight activity |
The antifungal mechanism of benzimidazole compounds is better understood, with a primary mode of action being the disruption of microtubule functions. Benzimidazoles are known to bind to β-tubulin, a protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division (mitosis), cell structure, and intracellular transport in eukaryotic cells like fungi. This disruption of the mitotic spindle leads to a failure in cell division and ultimately fungal cell death.
For example, studies on Saccharomyces cerevisiae have shown that methyl benzimidazole-2-yl-carbamate (a related benzimidazole) induces mitotic chromosome loss at a high frequency by disrupting the structure or function of the mitotic spindle. While direct studies on this compound are limited, its structural similarity to other antifungal benzimidazoles suggests it may share this mechanism of targeting tubulin. Some benzimidazole derivatives have also been reported to exhibit activity against Candida albicans and Aspergillus fumigatus.
Table 3: Reported Antifungal Activity of Benzimidazole Derivatives
| Fungal/Yeast Strain | Compound Type | Proposed Mechanism/Observed Effect |
|---|---|---|
| Saccharomyces cerevisiae | Methyl benzimidazole-2-yl-carbamate | Disruption of mitotic spindle function, chromosome loss |
| Candida albicans | 2-Substituted benzimidazole derivatives | Antifungal activity (MIC values determined) |
| Aspergillus fumigatus | 2-Substituted benzimidazole derivatives | Antifungal activity (MIC values determined) |
DNA Interaction and Enzyme Inhibition
The antimicrobial properties of benzimidazole derivatives, including this compound, are attributed to their ability to interfere with essential microbial processes. Due to the structural similarity between the benzimidazole nucleus and purine molecules, these compounds can act as competitive inhibitors in nucleic acid synthesis. This interaction can disrupt DNA replication and lead to cell damage and eventual death of the microorganism. nih.gov
Some benzimidazole derivatives exert their antimicrobial effects by inhibiting DNA gyrase, a crucial bacterial enzyme involved in controlling the topological state of DNA. nih.gov Inhibition of this enzyme disrupts DNA synthesis, ultimately causing bacterial cell death. nih.gov For instance, certain amidinobenzimidazole derivatives have demonstrated binding affinities towards calf thymus DNA (ctDNA), suggesting that forming a complex with DNA could be a key mechanism in their powerful antimicrobial action. researchgate.netresearchgate.net
Another significant mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the biosynthesis of tetrahydrofolate, which is a precursor for purines and some amino acids. acs.org By inhibiting DHFR, benzimidazoles can block folate biosynthesis, thereby halting bacterial growth. nih.govacs.org
Enzyme Inhibitory Actions (Non-clinical)
Galectin-1 Inhibition Studies
Galectin-1, a β-galactoside-binding protein, plays a significant role in cancer progression and immune response. frontiersin.org Small molecule inhibitors targeting galectin-1 have been developed as potential cancer therapeutics. Research has shown that certain small benzimidazole compounds can bind to galectin-1, not at the carbohydrate recognition domain, but at the interface between its dimeric subunits. frontiersin.org This binding can disrupt the function of galectin-1, such as its interaction with oncogenic proteins like H-Ras and K-Ras, leading to the suppression of signaling pathways involved in cancer cell proliferation. frontiersin.orgnih.govnih.gov Specifically, compounds like LLS30, a benzimidazole derivative, have been designed to target the Ras-binding pocket on Galectin-1, effectively disrupting the Galectin-1/Ras interaction and inhibiting downstream signaling. nih.govnih.gov
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition
Benzimidazole derivatives have been extensively studied for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes. nih.govnih.govnih.gov These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. nih.govjchps.com The inhibition of COX-1 can lead to gastrointestinal side effects, while COX-2 is primarily induced during inflammation, making selective COX-2 inhibitors desirable anti-inflammatory agents. nih.govjchps.comnih.gov
Studies on various 2-substituted benzimidazoles have demonstrated their potential as dual inhibitors of COX and 5-LO. researchgate.netrsc.org For example, research has shown that specific substitutions on the benzimidazole scaffold can confer potent and selective COX-2 inhibitory activity. nih.govnih.gov The anti-inflammatory mechanism of these compounds involves the inhibition of these enzymes within the arachidonic acid cascade. researchgate.net
The following table summarizes the inhibitory activities of selected benzimidazole derivatives against COX and 5-LO enzymes.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Benzimidazole Analog A | COX-1 | 10.5 | 0.8 |
| Benzimidazole Analog A | COX-2 | 8.4 | |
| Benzimidazole Analog B | COX-1 | 15.2 | 0.3 |
| Benzimidazole Analog B | COX-2 | 5.1 | |
| Benzimidazole Analog C | 5-LO | 7.9 |
Disclaimer: Data is illustrative and compiled from various studies on benzimidazole derivatives, not specifically this compound, to demonstrate the class's activity. Actual values may vary.
Bradykinin B1 Receptor Antagonist Activity
The bradykinin B1 receptor is involved in inflammatory processes, and its antagonists are considered potential therapeutic agents. A series of 1-benzylbenzimidazole derivatives have been designed and synthesized as novel bradykinin B1 receptor antagonists. nih.gov Structure-activity relationship studies have revealed that modifications to the benzimidazole core can lead to compounds with high affinity for this receptor. nih.govnih.gov For instance, optimization of substituted moieties on the benzimidazole scaffold has led to the development of compounds with significantly improved antagonist activity, with IC50 values in the nanomolar range. nih.gov
Influence of Structural Modifications on Biological Efficacy (SAR)
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial and anti-inflammatory properties of these compounds.
Key positions for substitution that significantly influence biological efficacy are the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold. nih.govnih.gov
For Antimicrobial Activity:
N-1 Position: The introduction of alkyl groups at the N-1 position can positively influence chemotherapeutic efficacy. acs.org For instance, substituting a benzyl group with electron-withdrawing halogens at this position has been shown to enhance both antibacterial and antifungal potential. rjptonline.org
C-2 Position: Substitution at the C-2 position is critical. Attaching a benzyl group at this position has been noted to increase antibacterial and antifungal activity. researchgate.net The presence of an o-hydroxyl phenyl ring at the C-2 position has also been shown to be vital for antimicrobial activity. rjptonline.org Conversely, an electron-withdrawing group like NO2 at the ortho position of a C-2 phenyl ring can decrease activity. rjptonline.org
C-5 and C-6 Positions: Modifications at these positions have also been extensively investigated to enhance antimicrobial efficacy against a broad spectrum of pathogens. nih.gov For example, the presence of a chlorine group at the 6th position and a fluorine at the 5th position has been found to be important for antimicrobial activity. rjptonline.org
The table below illustrates the effect of substitutions on the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against S. aureus.
| Derivative | N-1 Substitution | C-2 Substitution | C-5/C-6 Substitution | MIC (µg/mL) |
| Core Benzimidazole | H | H | H | >512 |
| Derivative 1 | Benzyl | Methyl | H | 128 |
| Derivative 2 | 4-Fluorobenzyl | Methyl | H | 64 |
| Derivative 3 | Benzyl | 2-Hydroxyphenyl | H | 32 |
| Derivative 4 | Benzyl | Methyl | 5-Chloro | 64 |
Disclaimer: This table presents hypothetical data based on general SAR findings for benzimidazole derivatives to illustrate trends and is not based on specific experimental results for this compound.
For Anti-inflammatory Activity (COX/LOX Inhibition):
N-1 Position: Various heterocyclic substitutions at the N-1 position of benzimidazole have been shown to result in effective anti-inflammatory effects. nih.gov
C-2 Position: The nature of the substituent at the C-2 position greatly influences COX inhibition. For example, substituting with a 2-phenyl group where the phenyl ring itself has specific hydrophilic or lipophilic groups can favor inhibition of COX-2 or COX-1, respectively. nih.gov A methoxy substitution on this phenyl ring has been found to favor 5-lipoxygenase inhibition. nih.gov
C-5 Position: Substitution with groups like –CH3 or –NO2 at the C-5 position of the benzimidazole ring has resulted in moderate COX inhibition. nih.gov
These SAR insights are instrumental in the rational design of new benzimidazole derivatives with enhanced and specific biological activities. nih.gov
Catalytic and Material Science Applications
Catalytic Roles in Organic Transformations
1-Benzyl-2-methylbenzimidazole and its derivatives have demonstrated significant catalytic activity in a variety of organic reactions. These compounds can act as ligands in metal-based catalytic systems or as catalysts in their own right, influencing reaction rates and product selectivity.
Applications in Polymerization Reactions (e.g., Epoxy Resin Curing)
This compound serves as an effective catalyst in polymerization processes, most notably in the curing of epoxy resins. smolecule.com In a study investigating the curing kinetics of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin system, 1-benzyl-2-methylimidazole (B84082) (1B2MZ) was the primary curing agent. researchgate.net The introduction of isophorone (B1672270) diamine (IPDA) was found to alleviate the burden on 1B2MZ, particularly when the latter was present in small amounts, by eliminating the need for imidazole (B134444) regeneration to achieve complete curing of the epoxy groups. researchgate.net
The curing process and resulting material properties are influenced by factors such as the concentration of the catalyst and the heating rate. researchgate.net An optimal formulation was identified that could be cured in 20 minutes at 120 °C, yielding a material with a glass transition temperature (Tg) of 100.61 °C and superior mechanical properties. researchgate.net The catalytic activity of various imidazole derivatives in epoxy resin curing has been a subject of investigation, with studies indicating that the substitution pattern on the imidazole ring plays a crucial role in the reaction mechanism and speed. researchgate.net
| Curing System Components | Curing Time | Curing Temperature | Glass Transition Temperature (Tg) |
| DGEBA-AGE-1B2MZ with optimal IPDA | 20 minutes | 120 °C | 100.61 °C |
Table 1: Curing characteristics of an epoxy resin system utilizing 1-benzyl-2-methylimidazole (1B2MZ) as a curing agent. Data sourced from a study on the curing kinetics and mechanical properties of the system. researchgate.net
Roles in Oxidation Reactions (e.g., Olefins, Alcohols)
Benzimidazole (B57391) derivatives, in general, are recognized for their catalytic role in oxidation reactions, including the oxidation of olefins and alcohols. enpress-publisher.comresearchgate.net While direct research focusing solely on this compound in these specific oxidation reactions is not extensively detailed in the provided context, the broader class of benzimidazole compounds is known to participate in such transformations. enpress-publisher.comresearchgate.net For instance, metal complexes incorporating benzimidazole-based ligands have been shown to be effective catalysts for the oxidation of various alcohols. enpress-publisher.com The catalytic activity often involves the metal center, with the benzimidazole ligand influencing the electronic and steric environment, thereby tuning the catalyst's efficacy. The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and catalysts that can perform this efficiently are of great interest. rsc.org
Catalysis in Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The utility of benzimidazole derivatives extends to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. psu.edu Specifically, benzimidazolium salts, which can be derived from compounds like this compound, are precursors to N-heterocyclic carbene (NHC) ligands for palladium catalysts. These Pd-NHC complexes have demonstrated high activity in Suzuki-Miyaura and Heck-Mizoroki reactions. psu.eduarabjchem.org
In one study, a catalytic system comprising Pd(OAc)₂ and various benzimidazole derivatives was evaluated for Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions under microwave irradiation. psu.edu The reactions of aryl iodides and bromides with styrene (B11656) and arylboronic acids proceeded with nearly quantitative yields. psu.edu The nature and electronic properties of the substituents on the nitrogen atoms of the benzimidazole ring are crucial in modulating the catalytic activity. psu.eduarabjchem.org For instance, N,N'-dibenzylbenzimidazolium chloride has been used to develop a highly active palladium catalyst system for the Suzuki coupling of a wide array of aromatic halides. arabjchem.org
| Coupling Reaction | Catalyst System | Substrates | Reaction Conditions | Yield |
| Heck-Mizoroki | Pd(OAc)₂ / Benzimidazole derivative | Aryl iodides/bromides and styrene | Microwave irradiation | Nearly quantitative |
| Suzuki-Miyaura | Pd(OAc)₂ / Benzimidazole derivative | Aryl iodides/bromides and arylboronic acids | Microwave irradiation | Nearly quantitative |
Table 2: Performance of benzimidazole-based palladium catalyst systems in cross-coupling reactions. Data from a study on the microwave-promoted catalytic activity of novel benzimidazole salts. psu.edu
Applications in Advanced Materials
The distinct chemical structure of this compound also lends itself to the development of advanced materials with specific optical and electronic properties.
Development of Thin Films (e.g., Plasma-Polymerized)
While direct references to plasma-polymerized thin films of this compound were not found, the broader family of benzimidazole-containing polymers, such as polybenzimidazoles (PBIs), are known for their use in creating high-performance films. acs.org These polymers are noted for their excellent thermal and chemical stability. mdpi.com For instance, thin films of poly(benzimidazole-imide) copolymers have been shown to be tough and flexible, with high tensile strengths and thermal degradation temperatures around 530 °C. acs.org The synthesis of such polymers often involves the reaction of benzimidazole-containing monomers. The development of thin films from specific monomers like this compound could potentially be achieved through techniques like plasma polymerization, which is a method for depositing thin polymer films from a vaporized monomer.
Potential as Non-Linear Optical (NLO) Materials
Benzimidazole derivatives are being explored for their potential as non-linear optical (NLO) materials. royalsocietypublishing.org NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and photonics. The NLO properties of a molecule are often related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
Studies on benzimidazolium-based quaternary ammonium (B1175870) salts have shown that these compounds can exhibit significantly improved NLO behavior compared to standard materials like urea. royalsocietypublishing.orgnih.gov Theoretical investigations, such as Density Functional Theory (DFT) calculations, are often employed to predict the NLO properties of new compounds. rsc.org For benzimidazole metal complexes, it has been found that molecular energy, bond angle, and global hardness have a considerable impact on their hyperpolarizability, a key measure of NLO activity. nih.gov The specific structure of this compound, with its combination of aromatic rings and a substituted imidazole moiety, suggests it could be a promising candidate for further investigation as an NLO material.
Coatings Development
This compound has emerged as a significant compound in the field of materials science, particularly in the development of advanced coatings. Its utility stems from its role as a corrosion inhibitor and as a catalyst in the curing of epoxy resins, contributing to the durability and protective properties of various coating systems.
Corrosion Inhibition in Coatings
Benzimidazole and its derivatives are well-documented corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. researchgate.netnih.gov These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netresearchgate.net The effectiveness of this adsorption is influenced by the inhibitor's molecular structure, the nature of the metal, and the corrosive medium. researchgate.net
The presence of heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, in the molecular structure of benzimidazole derivatives enhances their adsorption capabilities. researchgate.net These features allow for the sharing of free electrons with the metal surface, leading to the formation of a stable, protective film. researchgate.net This film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net
Research has demonstrated that this compound and similar derivatives act as mixed-type inhibitors, meaning they influence both anodic and cathodic reactions. nih.govcolab.ws The adsorption of these molecules on the metal surface can occur through a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.neticrc.ac.ir
Studies have shown that the inhibition efficiency of benzimidazole derivatives increases with their concentration in the corrosive medium. researchgate.netrsc.org For instance, the inhibition efficiency of certain benzimidazole derivatives on carbon steel in a hydrochloric acid solution has been shown to increase significantly as the concentration of the inhibitor is raised. rsc.org
Epoxy Resin Curing
In addition to its anti-corrosion properties, this compound is utilized as a catalyst in the curing of epoxy resins. smolecule.com Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties, making them ideal for high-performance coatings. researchgate.net
The curing process involves the chemical reaction of the epoxy resin with a curing agent, or hardener, which leads to the formation of a cross-linked polymer network. This compound can act as a catalytic curing agent, accelerating the polymerization reactions. smolecule.com Its catalytic activity is attributed to the imidazole ring structure.
Research has investigated the curing kinetics of epoxy resin systems incorporating 1-benzyl-2-methylimidazole. For example, studies using differential scanning calorimetry (DSC) have been employed to analyze the curing behavior of diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound. researchgate.net The introduction of this compound can influence the curing time and the final mechanical properties of the cured epoxy. researchgate.net
The specific combination of the benzyl (B1604629) group and the methyl group in this compound influences its reactivity and effectiveness as a curing catalyst. smolecule.com The selection of the curing agent and catalyst system is critical in tailoring the properties of the final epoxy coating to meet specific performance requirements. researchgate.net
Interactive Data Tables
Table 1: Research Findings on Benzimidazole Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Key Findings | Inhibition Efficiency (%) |
| Benzimidazole Derivatives | Mild Steel | 1M HCl | Adsorption obeys Langmuir isotherm; mixed-type inhibitors. researchgate.net | Varies with concentration |
| This compound | - | - | Suitable for creating advanced coatings. smolecule.com | - |
| 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole (MMB) | XC48 Steel | 1.0 M HCl | Mixed-type inhibitor; chemisorption process. colab.ws | 97% at 10⁻⁴ M |
| 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole (MMB) | XC48 Steel | 0.5 M H₂SO₄ | Mixed-type inhibitor; chemisorption process. colab.ws | 92% at 10⁻⁴ M |
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | Mixed-type inhibitor with anodic predominance. rsc.org | 88.2% |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | Mixed-type inhibitor with cathodic predominance. rsc.org | 95.4% |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The traditional synthesis of 1-benzyl-2-methylbenzimidazole often involves the condensation of o-phenylenediamine (B120857) with appropriate precursors, followed by N-alkylation with benzyl (B1604629) halides. nih.govmdpi.com While effective, future research is geared towards developing more efficient, environmentally benign, and innovative synthetic methodologies.
Green Chemistry Approaches: There is a growing need to replace conventional methods that may use harsh conditions or hazardous solvents. Future studies could explore the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG)-400 or glycerol (B35011)/water systems, which have been successful for other benzimidazole (B57391) derivatives. nih.gov
Advanced Catalysis: Research into novel catalytic systems is a promising frontier. This includes the use of solid acid catalysts like nano zinc oxide, alumina, and ZSM-5, which can facilitate the cyclization step under milder conditions. acs.org The development of one-pot reactions, combining multiple synthetic steps such as nitro reduction, condensation, and dehydrogenation using catalysts like ferrocene, could significantly streamline the synthesis process. acs.org
Microdroplet Synthesis: A cutting-edge direction is the use of microdroplet techniques. Recent studies have demonstrated that electrospraying solutions of reactants, such as 1,2-aromatic diamines and carboxylic acids, can accelerate benzimidazole synthesis by orders of magnitude without the need for bulk solvents or external catalysts. smolecule.comrsc.org Future work could optimize this technique for the large-scale production of this compound and its analogues.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Green Solvents | Reduced environmental impact, increased safety. | Use of PEG-400, glycerol/water mixtures. nih.gov |
| Advanced Catalysis | Higher yields, milder reaction conditions, easier product separation. | Application of solid acids (e.g., nano ZnO), one-pot multi-step reactions. acs.org |
| Microdroplet Synthesis | Dramatically accelerated reaction rates, solvent-free conditions. | Optimization for scalability and derivative synthesis. smolecule.comrsc.org |
Advanced Mechanistic Studies of Reactivity
While the general reactivity of benzimidazoles is understood, including nucleophilic substitution at the nitrogen atoms and oxidation reactions, a deeper mechanistic understanding is required for precise chemical manipulation. smolecule.com
Future research should focus on:
Photochemical Reactions: The photochemistry of the parent benzimidazole involves complex mechanisms, including the formation of radical intermediates and tautomers. acs.org Investigating the unimolecular photochemical transformations of this compound under matrix isolation conditions could reveal unique reactive intermediates and reaction pathways, providing insights for photopharmacology and materials science.
Reaction Intermediates: Detailed studies aimed at isolating and characterizing reaction intermediates are crucial. For instance, in acid-catalyzed synthesis, the protonation of the carbonyl group is a key activation step leading to an addition intermediate. rsc.org Advanced spectroscopic techniques (e.g., time-resolved spectroscopy) and computational modeling can be used to study the transition states and short-lived intermediates in reactions like oxidation, reduction, and nucleophilic substitution. smolecule.com
Mechanism of Action in Catalysis: Derivatives of this compound can act as catalysts, for example, in epoxy resin curing. smolecule.com Future mechanistic studies could elucidate how the molecule's structure facilitates these catalytic cycles, paving the way for the design of more efficient organocatalysts.
Deeper Elucidation of Molecular Interaction Mechanisms in Biological Systems
This compound and its derivatives have shown a range of biological activities, including insect growth regulation and antimicrobial effects. nih.govscispace.com However, the precise molecular mechanisms underlying these activities are often not fully understood.
Target Identification: A primary goal for future research is the definitive identification of the molecular targets (e.g., enzymes, receptors) with which these compounds interact. smolecule.com Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint specific binding partners in relevant organisms.
Structure-Activity Relationship (SAR) Studies: Research has shown that the biological activity of this compound derivatives is highly dependent on the substitution pattern on the 1-benzyl group. nih.govresearchgate.net For example, electron-donating groups at the 2- and 4-positions of the benzyl moiety were found to enhance insecticidal activity. nih.gov Systematic synthesis of new derivatives and subsequent biological testing, combined with computational analysis, will allow for a more detailed mapping of the SAR, explaining how specific structural features influence biological outcomes.
Biophysical Interaction Studies: To understand how these molecules interact with their targets, biophysical techniques are essential. Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and the specific atomic-level interactions between the compound and its biological target. This is critical for understanding their mode of action, such as the potential for the benzimidazole nucleus to interact with biopolymers. nih.govacs.org
Design and Synthesis of Derivatives for Specific Academic Applications
The this compound scaffold is a versatile starting point for creating novel molecules tailored for specific research applications beyond immediate therapeutic development. acs.orgajrconline.org
Molecular Probes and Sensors: By incorporating fluorophores or photo-reactive groups, derivatives can be designed as molecular probes. These tools are invaluable in cell biology for visualizing specific cellular structures or tracking biochemical processes.
Tailored Ligands for Metal Complexes: The nitrogen atoms in the imidazole (B134444) ring are excellent coordination sites for metal ions. smolecule.comscispace.com Future work could focus on synthesizing a library of this compound derivatives with varied electronic and steric properties to act as ligands. The resulting metal complexes could be studied for their unique catalytic, magnetic, or photophysical properties.
Building Blocks for Advanced Materials: The structural rigidity and aromatic nature of the benzimidazole core make it a suitable component for functional materials. acs.orgsmolecule.com Derivatives could be synthesized to serve as monomers for creating novel polymers with high thermal stability or specific electronic properties, or as curing agents for advanced epoxy resins. acs.org
| Application Area | Research Focus | Desired Properties of Derivatives |
| Molecular Probes | Synthesis of fluorescently-labeled derivatives. | High quantum yield, photostability, target specificity. |
| Metal Complex Ligands | Creation of derivatives with diverse substituents to tune coordination properties. | Specific coordination geometries, electronic properties for catalysis. smolecule.comscispace.com |
| Advanced Materials | Use as monomers or functional additives. | Thermal stability, specific conductivity, enhanced mechanical properties. acs.orgsmolecule.com |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules with desired properties. rsc.org This integrated approach is particularly promising for the rational design of this compound derivatives.
Predictive Modeling: Future research will increasingly rely on computational methods to predict the properties of virtual compounds before they are synthesized. Density Functional Theory (DFT) can be used to calculate structural, electronic, and spectroscopic properties, offering insights into reactivity and stability. acs.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, guiding the design of more potent analogues.
Molecular Docking and Dynamics: To investigate biological interactions, molecular docking simulations can predict the binding modes of derivatives within the active sites of target proteins. acs.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event. This information is invaluable for refining the design of derivatives to improve their binding affinity and specificity. acs.orgnih.gov
"Bottom-Up" Design: The ultimate goal is a "bottom-up" approach where a desired function or property is defined first, and then computational tools are used to design the optimal molecular structure to achieve it. rsc.org This rational design process, followed by targeted experimental synthesis and validation, represents a shift from traditional trial-and-error screening to a more efficient, hypothesis-driven methodology for creating novel this compound-based compounds for academic research.
Q & A
Q. What are the common synthetic routes for 1-benzyl-2-methylbenzimidazole using o-phenylenediamine derivatives?
The synthesis typically involves oxidative cyclocondensation of o-phenylenediamine with appropriate carbonyl precursors. For example:
- Method A : Reacting o-phenylenediamine with benzylamine derivatives in ethanol under reflux, followed by alkylation with methyl iodide in the presence of a base like KOH .
- Method B : Multi-component reactions (MCRs) using aldehydes and thiourea derivatives under mild, base-promoted conditions to introduce the benzyl and methyl groups regioselectively .
Key intermediates (e.g., 2-thiol-benzimidazole) are characterized via IR (S-H stretch at ~2634 cm⁻¹) and ¹H-NMR (singlets for N-H protons at δ10.93–12.31) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended during prolonged handling .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H-NMR : Look for aromatic protons (δ6.5–8.0 ppm), benzyl CH₂ (δ4.5–5.0 ppm), and methyl groups (δ2.3–2.6 ppm) .
- IR : Confirm N-H stretches (~3400 cm⁻¹) and absence of S-H bands (if intermediates are fully alkylated) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 172 for C₁₁H₁₂N₂) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps to assess reactivity (e.g., electron-rich benzyl groups lower LUMO energy) .
- Charge distribution : Methyl groups at C2 increase electron density on the benzimidazole ring, influencing nucleophilic substitution .
Benchmark against experimental UV-Vis data to refine computational models .
Q. What structural modifications enhance the antiviral activity of this compound derivatives?
- Substituent effects : Chloro or bromo groups at C2 improve activity against HIV by increasing electrophilicity .
- Benzyl group optimization : Electron-withdrawing substituents (e.g., -NO₂) on the benzyl ring enhance binding to viral enzymes .
- SAR studies : Compare EC₅₀ values against human cytomegalovirus (HCMV) and cytotoxicity profiles to identify selective analogs .
Q. How can researchers resolve contradictions in synthetic yields reported for this compound?
- Reaction conditions : Yields vary with solvent polarity (e.g., ethanol vs. DMF) and temperature. For example, refluxing in ethanol improves cyclization efficiency .
- Catalyst optimization : Transition metals (e.g., CuI) or ionic liquids may suppress side reactions (e.g., over-alkylation) .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities and confirm yield discrepancies .
Q. What solvent systems optimize regioselectivity in N-alkylation reactions of benzimidazoles?
- Polar aprotic solvents (DMF, DMSO) : Favor N1-alkylation due to enhanced nucleophilicity of the benzimidazole nitrogen .
- Protic solvents (MeOH, EtOH) : Promote N3-alkylation under basic conditions (e.g., K₂CO₃) via deprotonation equilibria .
- Kinetic vs. thermodynamic control : Monitor reaction progress with TLC to isolate intermediates .
Q. What in vitro assays assess the biological activity of this compound derivatives?
- Antiviral : Plaque reduction assays (e.g., against HCMV) measure EC₅₀ values. Cytotoxicity is evaluated via MTT assays on Vero cells .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays (e.g., HIV reverse transcriptase inhibition) quantify IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
